molecular formula C13H20N2 B12630432 N-[(4-Tert-butylphenyl)methyl]ethanimidamide

N-[(4-Tert-butylphenyl)methyl]ethanimidamide

Cat. No.: B12630432
M. Wt: 204.31 g/mol
InChI Key: WHFOUSSEHDFZBI-UHFFFAOYSA-N
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Description

N-[(4-Tert-butylphenyl)methyl]ethanimidamide is a synthetic ethanimidamide derivative characterized by a 4-tert-butylphenylmethyl substituent attached to the ethanimidamide core. Ethanimidamides are a class of compounds featuring a central amidine group (NH–C=NH₂), which confers unique electronic and steric properties.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

N'-[(4-tert-butylphenyl)methyl]ethanimidamide

InChI

InChI=1S/C13H20N2/c1-10(14)15-9-11-5-7-12(8-6-11)13(2,3)4/h5-8H,9H2,1-4H3,(H2,14,15)

InChI Key

WHFOUSSEHDFZBI-UHFFFAOYSA-N

Canonical SMILES

CC(=NCC1=CC=C(C=C1)C(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Tert-butylphenyl)methyl]ethanimidamide typically involves the reaction of 4-tert-butylbenzylamine with ethyl formate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the ethanimidamide group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The process involves optimizing reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Tert-butylphenyl)methyl]ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms .

Scientific Research Applications

N-[(4-Tert-butylphenyl)methyl]ethanimidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(4-Tert-butylphenyl)methyl]ethanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key differences between N-[(4-Tert-butylphenyl)methyl]ethanimidamide and its analogs:

Compound Substituent Group Biological Activity Applications Key Research Findings
This compound 4-Tert-butylphenylmethyl Hypothesized enzyme modulation (e.g., NOS inhibition) Drug development (theoretical) Tert-butyl group increases lipophilicity; may enhance membrane permeability but reduce solubility.
Acetamiprid (N-[(6-chloro-3-pyridinyl)methyl]-N′-cyano-N-methyl-ethanimidamide) 6-Chloro-3-pyridinylmethyl + cyano Nicotinic acetylcholine receptor (nAChR) inhibition Broad-spectrum insecticide Competes with neonicotinoids; low mammalian toxicity due to selective receptor binding .
1400W (N-[[3-(aminomethyl)phenyl]methyl]-ethanimidamide) 3-Aminomethylphenylmethyl Selective iNOS inhibition Anti-inflammatory, cancer research 1,000–10,000-fold selectivity for iNOS over eNOS/nNOS; reduces NO-mediated cytotoxicity .
N-(6-Bromocyclohex-3-en-1-yl)-N′-(triflyl)ethanimidamide Bromocyclohexenyl + triflyl Supramolecular interactions (theoretical) Catalysis, material science Bromine and triflyl groups enable halogen bonding; used in Pd recovery and Suzuki reactions .

Mechanistic and Pharmacological Insights

  • Acetamiprid: Acts as a competitive agonist at insect nAChRs, causing paralysis and death. Its chloropyridinyl and cyano groups enhance binding affinity to insect receptors while minimizing mammalian toxicity .
  • 1400W: Potently inhibits iNOS (inducible nitric oxide synthase), a key enzyme in inflammatory and cancer pathways. The 3-aminomethylphenyl group optimizes binding to iNOS’s active site, sparing constitutive isoforms (e.g., eNOS) .
  • Target Compound : The tert-butyl group may improve blood-brain barrier penetration compared to 1400W but could reduce aqueous solubility. Its bulky substituent might limit interactions with enzymes requiring smaller active sites.

Physicochemical Properties

  • Lipophilicity: The tert-butyl group in the target compound increases logP compared to acetamiprid (chloropyridinyl) and 1400W (aminomethylphenyl). This could enhance tissue distribution but complicate formulation.
  • Solubility: Polar groups (e.g., 1400W’s aminomethyl) improve water solubility, whereas tert-butyl and bromocyclohexenyl groups () favor organic solvents .

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